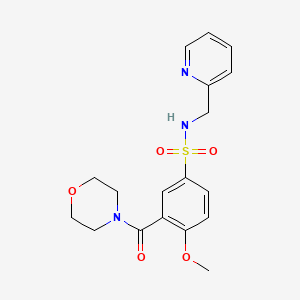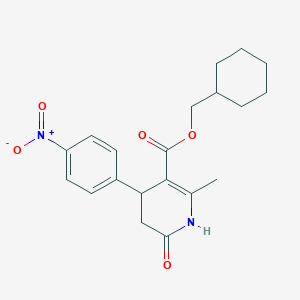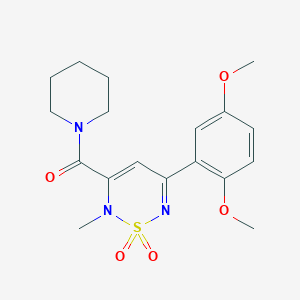![molecular formula C16H24N2O5S B4658915 1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE](/img/structure/B4658915.png)
1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE
Overview
Description
1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a butanone moiety
Preparation Methods
The synthesis of 1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,5-Dimethoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Butanone Moiety: The final step includes the alkylation of the sulfonylated piperazine with a butanone derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, leading to a range of biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-1-BUTANONE can be compared with other sulfonamide derivatives, such as:
1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine: This compound shares a similar sulfonyl group but differs in the substitution pattern on the piperazine ring.
N-(2,5-Dimethoxyphenyl)sulfonylpiperidine: Another sulfonamide with a different heterocyclic ring, showing variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-4-5-16(19)17-8-10-18(11-9-17)24(20,21)15-12-13(22-2)6-7-14(15)23-3/h6-7,12H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEARECAXROPIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4658833.png)
![3-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4658841.png)
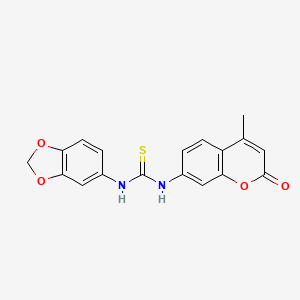
![sec-butyl 2-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4658848.png)
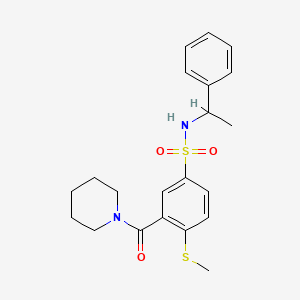
![1-methyl-3-({[1-(4-methylphenyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4658856.png)
![2-(4-FLUOROPHENOXY)-N-[4-(N-METHYLACETAMIDO)PHENYL]ACETAMIDE](/img/structure/B4658872.png)
![3,5-dimethyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B4658879.png)
![(4-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B4658885.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylpiperidine](/img/structure/B4658896.png)
![1-METHYL-5-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4658903.png)
